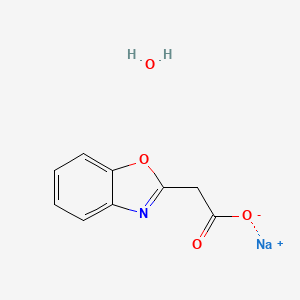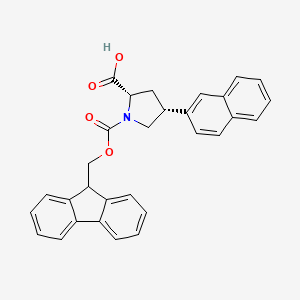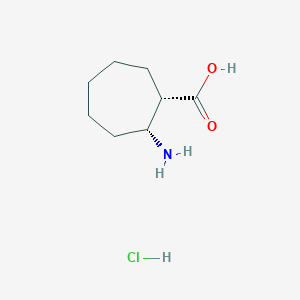![molecular formula C9H17NO3 B6286000 tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate CAS No. 1932101-73-9](/img/structure/B6286000.png)
tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate” is likely a carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R1O(C=O)NR2R3, where R1 is usually an alkyl or aryl group and R2, R3 can be a wide variety of groups .
Molecular Structure Analysis
The molecular structure of “tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate” would consist of a carbamate group attached to a cyclobutyl ring with a hydroxyl group at the 2-position. The stereochemistry indicates that the hydroxyl group and the carbamate group are on the same side of the cyclobutyl ring .Chemical Reactions Analysis
Carbamates are known to undergo a variety of chemical reactions. They can be hydrolyzed to yield the corresponding amine and a carboxylic acid. They can also react with Grignard reagents to form ureas .Applications De Recherche Scientifique
Synthesis and Intermediate Use
tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate plays a pivotal role as an intermediate in the synthesis of complex organic molecules. It has been identified as a crucial compound for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, underscoring its importance in nucleoside chemistry and drug development. The crystal structure analysis of a closely related compound has provided insight into the molecular arrangement, facilitating the synthesis of these vital analogues (Ober et al., 2004).
Insecticide Analogue Creation
Research demonstrates its utility in generating spirocyclopropanated analogues of known insecticides, such as Imidacloprid and Thiacloprid, through a series of chemical reactions. This showcases the compound's versatility in agricultural chemistry, providing pathways to potentially more efficient and environmentally friendly pest control solutions (Brackmann et al., 2005).
Chromatographic Application
Furthermore, tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate-related structures have been studied for their effects in chromatographic separations, particularly in improving the analysis of polyaromatic hydrocarbons (PAHs) using cyclodextrin-modified mobile phases. This research hints at potential improvements in analytical methods for environmental monitoring and food safety assessments (Husain et al., 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJIZNXJAXEJU-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)
![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)



![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)





